9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole
Overview
Description
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole is an organic compound with the molecular formula C30H35B2NO4. It is a derivative of carbazole, a heterocyclic aromatic compound, and contains two boronic ester groups. This compound is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated carbazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The boronic ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation reactions can yield quinones.
Scientific Research Applications
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the synthesis of conjugated polymers and small molecules for use in advanced materials.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential therapeutic agents.
Catalysis: The boronic ester groups make it a valuable ligand in various catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole involves its interaction with molecular targets and pathways, depending on its application:
In Organic Electronics: The compound facilitates charge transport and light emission through its conjugated system and electronic properties.
In Catalysis: The boronic ester groups coordinate with metal catalysts, enhancing their reactivity and selectivity in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the boronic ester groups, resulting in different reactivity and applications.
3,6-Dibromo-9-phenylcarbazole: Contains bromine atoms instead of boronic esters, used in different cross-coupling reactions.
9-Phenyl-3,6-diboronic acid carbazole: Similar structure but with boronic acid groups instead of esters, affecting its solubility and reactivity.
Uniqueness
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9h-carbazole is unique due to its dual boronic ester groups, which provide versatility in synthetic applications and enhance its electronic properties for use in organic electronics and materials science.
Properties
IUPAC Name |
9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35B2NO4/c1-27(2)28(3,4)35-31(34-27)20-14-16-25-23(18-20)24-19-21(32-36-29(5,6)30(7,8)37-32)15-17-26(24)33(25)22-12-10-9-11-13-22/h9-19H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKVLWGCSCKZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35B2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618442-57-2 | |
Record name | 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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